molecular formula C7H7ClF3N3 B070775 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine CAS No. 175205-60-4

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine

Cat. No.: B070775
CAS No.: 175205-60-4
M. Wt: 225.6 g/mol
InChI Key: PSTGWMCTJXPJSN-UHFFFAOYSA-N
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Description

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is a chemical compound characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine typically involves the reaction of 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone
  • 4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5

Uniqueness

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3/c1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTGWMCTJXPJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381794
Record name 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-60-4
Record name 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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